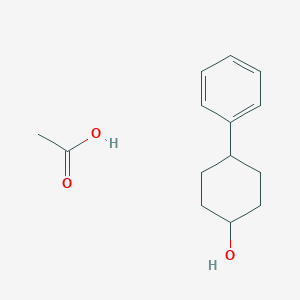

Acetic acid;4-phenylcyclohexan-1-ol

Description

Contextual Significance of Cyclohexanol (B46403) Derivatives in Organic Chemistry

Cyclohexanol and its derivatives are a critically important class of organic compounds. Cyclohexanol itself, a secondary alcohol derived from cyclohexane (B81311), is a versatile precursor in the industrial synthesis of materials like nylon. nih.gov The hydroxyl (-OH) group imparts polarity and the ability to form hydrogen bonds, making these compounds useful as solvents and chemical intermediates. nih.gov

The reactivity of the hydroxyl group in cyclohexanols allows for a wide range of chemical transformations. Key reactions include:

Oxidation to form the corresponding cyclohexanones.

Esterification with carboxylic acids or their derivatives (like acetic anhydride) to produce esters such as acetates. chemicalbook.com

Dehydration to yield cyclohexenes.

Substitution reactions where the hydroxyl group is replaced by other functional groups.

The stereochemistry of the cyclohexane ring, which typically exists in a chair conformation, adds another layer of complexity and utility. Substituents can occupy either axial or equatorial positions, and this orientation can significantly influence a molecule's reactivity and physical properties. This conformational behavior is crucial in fields ranging from medicinal chemistry to materials science, where the specific three-dimensional structure of a molecule dictates its function. The synthesis of specific stereoisomers (cis or trans) of substituted cyclohexanols is a common objective in organic synthesis research. nih.gov

Structural Classes: 4-Phenylcyclohexan-1-ol and 4-Phenylcyclohexyl Acetate (B1210297)

The two compounds of focus, 4-phenylcyclohexan-1-ol and 4-phenylcyclohexyl acetate, represent the alcohol and ester functional classes built upon a common 4-phenylcyclohexane scaffold.

4-Phenylcyclohexan-1-ol is a solid at room temperature and consists of a cyclohexane ring substituted with a phenyl group (-C₆H₅) and a hydroxyl group (-OH) at the 1- and 4-positions, respectively. The presence of both a nonpolar phenyl group and a polar hydroxyl group gives the molecule amphiphilic character. It exists as two geometric isomers: cis and trans, which differ in the spatial arrangement of the hydroxyl and phenyl groups relative to the plane of the cyclohexane ring.

4-Phenylcyclohexyl acetate is the ester analogue, formed by the reaction of 4-phenylcyclohexan-1-ol with acetic acid or a derivative like acetic anhydride (B1165640). In this compound, the hydroxyl hydrogen is replaced by an acetyl group (-COCH₃). This conversion significantly alters the compound's properties, primarily by removing the hydrogen-bonding capability of the hydroxyl group, which typically leads to a lower boiling point and decreased polarity compared to the parent alcohol. Like its alcohol precursor, it also has cis and trans isomers. The synthesis of acetate esters from alcohols is a common strategy in organic chemistry to protect a hydroxyl group during a multi-step synthesis or to modify a molecule's biological activity. google.com

Below is a table summarizing the key properties of these two compounds.

| Property | 4-Phenylcyclohexan-1-ol | 4-Phenylcyclohexyl Acetate |

| IUPAC Name | 4-phenylcyclohexan-1-ol nih.gov | 4-phenylcyclohexyl acetate |

| Synonyms | 4-Phenylcyclohexanol | Acetic acid, 4-phenylcyclohexyl ester |

| Molecular Formula | C₁₂H₁₆O biosynth.com | C₁₄H₁₈O₂ |

| Molecular Weight | 176.25 g/mol biosynth.com | 218.29 g/mol |

| Functional Group | Alcohol (-OH) | Ester (-OCOCH₃) |

| CAS Number | 5437-46-7 (unspecified stereochemistry) nih.gov | Not specified |

| Appearance | White to off-white solid | Likely a liquid or low-melting solid |

| Melting Point | 116-118 °C biosynth.com | Not specified |

Overview of Academic Research Trajectories for 4-Phenylcyclohexan-1-ol Systems

Research involving 4-phenylcyclohexan-1-ol and its derivatives spans several areas of chemistry, from catalysis to synthetic methodology and medicinal chemistry.

One significant area of research is in catalysis . The compound trans-4-phenylcyclohexan-1-ol has been investigated for its role as an electron donor in catalytic processes designed to convert hydrocarbons into aromatic hydrocarbons. biosynth.com Furthermore, its structure is relevant in studies of catalytic hydrogenation. For instance, research published in ACS Catalysis has explored the trans-selective and switchable arene hydrogenation of phenol (B47542) derivatives, where the stereochemistry of products like 4-phenylcyclohexan-1-ol is a key outcome. nih.gov

In the field of synthetic chemistry , 4-phenylcyclohexan-1-ol serves as a valuable intermediate. Its trans isomer is specifically mentioned as an intermediate in the synthesis of atovaquone (B601224) derivatives, which are compounds of medicinal interest. The ability to selectively synthesize either the cis or trans isomer of 4-phenylcyclohexan-1-ol and its derivatives is a common goal, enabling the preparation of specific molecular targets.

The acetate analogue, 4-phenylcyclohexyl acetate , is studied within the broader context of ester synthesis and reactivity. The acetylation of alcohols is a fundamental reaction, and research often focuses on developing more efficient and selective methods for this transformation, for example, by using different catalysts or reaction conditions. researchgate.net While specific studies on 4-phenylcyclohexyl acetate are not prominently highlighted, its synthesis and properties are of interest for several reasons. Acetate esters are frequently used in the fragrance industry and as building blocks in the synthesis of more complex molecules. thegoodscentscompany.com Moreover, the structural motif of a phenyl group attached to a cyclohexane ring is found in various pharmacologically active compounds, including derivatives of phencyclidine (PCP). nih.gov Research into the synthesis and activity of new analogues, such as the acetate ester, could be relevant for developing novel therapeutic agents or chemical probes.

Structure

3D Structure of Parent

Properties

CAS No. |

55122-66-2 |

|---|---|

Molecular Formula |

C14H20O3 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

acetic acid;4-phenylcyclohexan-1-ol |

InChI |

InChI=1S/C12H16O.C2H4O2/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10;1-2(3)4/h1-5,11-13H,6-9H2;1H3,(H,3,4) |

InChI Key |

LATTXZXLPCZFGA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1CC(CCC1C2=CC=CC=C2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Phenylcyclohexan 1 Ol and Its Acetate Derivatives

Stereoselective Synthesis Approaches

The control of stereochemistry is a critical aspect in the synthesis of substituted cyclohexanes. Both enantioselective and diastereoselective methods have been developed to access specific isomers of 4-phenylcyclohexan-1-ol.

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. nih.gov The use of enzymes in organic synthesis is particularly prominent for producing chiral compounds for the pharmaceutical, flavor, and fragrance industries. nih.gov

One of the key biocatalytic strategies for obtaining enantioenriched atropisomers, which can be conceptually extended to other chiral molecules, is the kinetic resolution of a racemic mixture. nih.gov Lipases are a class of enzymes widely utilized for the resolution of alcohols. For instance, Pseudomonas fluorescens lipase (B570770) has been successfully used to selectively hydrolyze the ester of one enantiomer, leaving the other enantiomer as the unreacted ester. This enzymatic resolution allows for the separation of enantiomers in high purity.

Cascade biocatalysis, which combines multiple enzymatic transformations in a single pot, represents an advanced and efficient approach. unibo.itrsc.org Such systems can convert simple, achiral starting materials into complex chiral molecules with high enantiomeric excess. unibo.itrsc.org For example, a one-pot cascade system has been developed to convert biobased L-phenylalanine into both enantiomers of phenylalaninol through a sequence of deamination, decarboxylation, hydroxymethylation, and asymmetric reductive amination. rsc.org While not directly synthesizing 4-phenylcyclohexan-1-ol, this demonstrates the potential of biocatalytic cascades for creating chiral alcohols.

The diastereoselective synthesis of highly substituted cyclohexanone (B45756) derivatives is a field of considerable interest, as these structures form the core of many natural products and pharmaceuticals. beilstein-journals.orgnih.gov Cascade reactions, such as the Michael-aldol reaction, are often employed to construct the cyclohexanone ring with a high degree of diastereoselectivity. beilstein-journals.org

One reported strategy involves a cascade inter–intramolecular double Michael addition for the synthesis of highly functionalized cyclohexanones from curcumins and arylidenemalonates. beilstein-journals.orgnih.gov These reactions, performed under phase transfer catalysis conditions, can yield the cyclohexanone products with excellent diastereoselectivity. beilstein-journals.orgnih.gov

The reduction of the carbonyl group in 4-phenylcyclohexanone (B41837) is a key step in accessing 4-phenylcyclohexan-1-ol. The stereochemical outcome of this reduction dictates the formation of either the cis or trans diastereomer of the alcohol.

The choice of reducing agent and reaction conditions plays a crucial role in controlling the diastereoselectivity of the reduction. For example, the reduction of a related compound, 4-(4'-alkylbenzene)phenol, followed by hydrogenation of the aromatic ring, has been used to produce 4-(4'-alkylcyclohexyl)cyclohexanol. google.com In this multi-step synthesis, the reduction of a ketone intermediate is a critical step. google.com Catalytic hydrogenation using catalysts like palladium on carbon or Raney nickel is a common method for such transformations. google.com The stereochemical control in these reductions is often influenced by the steric hindrance of the substituents on the cyclohexyl ring, which directs the approach of the hydride to the carbonyl group.

Functional Group Interconversions and Esterification Techniques

The synthesis of 4-phenylcyclohexyl acetate (B1210297) from 4-phenylcyclohexan-1-ol is a straightforward esterification reaction. This transformation is typically achieved by reacting the alcohol with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or an acid catalyst.

A notable method for the synthesis of α-acetoxy ketones is the use of hypervalent iodine(III) reagents. researchgate.netfrontiersin.orgnih.gov Specifically, the diastereoselective α-acetoxylation of 4-phenylcyclohexanone has been achieved using a binary hybrid system composed of a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (B116549) (PIDA), and a Lewis acid like boron trifluoride etherate (BF₃•OEt₂). frontiersin.orgnih.govfrontiersin.org

In this system, the Lewis acid activates both the hypervalent iodine reagent and the cyclic ketone, facilitating a smooth α-acetoxylation reaction with high diastereoselectivity. frontiersin.orgfrontiersin.org The reaction of 4-phenylcyclohexanone with PIDA in the presence of BF₃•OEt₂ leads to the formation of 2-acetoxy-4-phenylcyclohexanone. frontiersin.orgnih.gov The mechanism is believed to proceed through an SN2 substitution on an α-C-bound hypervalent iodine intermediate. frontiersin.orgfrontiersin.org

The diastereoselectivity of this reaction has been studied, and the results for the α-acetoxylation of 4-phenylcyclohexanone are summarized in the table below.

| Entry | Additive | Solvent | Time (h) | Yield (%) | cis/trans Ratio |

| 1 | - | Acetic Acid | 24 | ~0 | - |

| 2 | BF₃•OEt₂ | Acetic Acid | 2 | 85 | 92:8 |

| Data sourced from studies on the diastereoselective α-acetoxylation of 4-phenylcyclohexanone with PhI(OAc)₂. nih.gov |

Selective Hydrolysis of 4-Phenylcyclohexyl Acetate to the Alcohol

The conversion of 4-phenylcyclohexyl acetate to 4-phenylcyclohexan-1-ol is a critical deprotection step. While standard chemical hydrolysis with acid or base is feasible, selective methods, particularly enzymatic approaches, offer significant advantages in terms of mild reaction conditions and high chemoselectivity.

Enzymatic hydrolysis, often employing lipases or esterases, can be performed under neutral pH and at ambient temperatures, which helps to prevent side reactions and the decomposition of sensitive functional groups. The choice of enzyme and reaction conditions, such as solvent and temperature, can influence the reaction rate and yield. For instance, penicillin G acylase has been studied for the hydrolysis of similar acetate esters, demonstrating the potential for high efficiency and specificity. nih.gov

Table 1: Comparison of Hydrolysis Methods for Acetate Esters

| Method | Reagents/Catalyst | Conditions | Advantages | Disadvantages |

| Acid-Catalyzed Hydrolysis | Strong acid (e.g., H₂SO₄, HCl) | Elevated temperature | Inexpensive reagents | Harsh conditions, potential for side reactions (e.g., elimination) |

| Base-Catalyzed Saponification | Strong base (e.g., NaOH, KOH) | Room or elevated temperature | Generally faster than acid hydrolysis | Can be harsh, may not be suitable for base-sensitive substrates |

| Enzymatic Hydrolysis | Lipase, esterase | Mild pH, ambient temperature | High selectivity, environmentally friendly | Higher cost of enzymes, may require optimization of conditions |

Carbon-Carbon Bond Formation for Phenylcyclohexane (B48628) Skeletons

The construction of the core phenylcyclohexane structure is a fundamental aspect of synthesizing 4-phenylcyclohexan-1-ol. Several powerful carbon-carbon bond-forming reactions are employed for this purpose.

Grignard Reactions and Organometallic Additions

Grignard reagents are highly effective for creating carbon-carbon bonds. libretexts.org The synthesis of 4-phenylcyclohexan-1-ol can be achieved by the addition of a phenyl Grignard reagent (phenylmagnesium bromide) to cyclohexanone. youtube.comyoutube.comkhanacademy.org This reaction proceeds via nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the cyclohexanone. youtube.com Subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol.

The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the quenching of the highly reactive Grignard reagent. libretexts.org One of the challenges with Grignard reactions is the potential for side reactions, such as the formation of biphenyl (B1667301) from the coupling of the Grignard reagent with unreacted bromobenzene. libretexts.org

Furthermore, in the case of α,β-unsaturated ketones, Grignard reagents can undergo either 1,2-addition to the carbonyl group or 1,4-conjugate addition. libretexts.orglibretexts.org For simple cyclohexanone, 1,2-addition is the predominant pathway leading to the formation of the desired alcohol.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a versatile and powerful method for forming carbon-carbon bonds. wikipedia.orglibretexts.org This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org

To synthesize a phenylcyclohexane skeleton, a Suzuki coupling could involve reacting a phenylboronic acid with a cyclohexenyl halide or triflate, followed by reduction of the double bond. Alternatively, a cyclohexylboronic acid derivative could be coupled with an aryl halide. The Suzuki reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of many boronic acids. organic-chemistry.orgresearchgate.netresearchgate.net

Table 2: Key Components of the Suzuki-Miyaura Coupling Reaction

| Component | Example | Role in Reaction |

| Organoboron Compound | Phenylboronic acid | Nucleophilic partner |

| Organohalide/Triflate | Cyclohexenyl bromide | Electrophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the catalytic cycle |

| Base | Na₂CO₃, K₃PO₄ | Activates the organoboron species |

| Solvent | Toluene, THF, Water | Provides the reaction medium |

Recent advancements have focused on developing highly active catalyst systems that allow for lower catalyst loadings and the use of environmentally benign solvents like water. rsc.orgsemanticscholar.org

Cascade and Rearrangement Reactions in Cyclohexanol (B46403) Formation

Cascade reactions, also known as tandem or domino reactions, allow for the formation of complex molecules from simple starting materials in a single synthetic operation, which can significantly increase efficiency. nih.govresearchgate.net For instance, a cascade process could be designed to form the cyclohexyl ring and introduce the phenyl group in a sequential manner.

Rearrangement reactions can also play a role in the synthesis of substituted cyclohexanols. fastercapital.combyjus.commasterorganicchemistry.com Carbocation rearrangements, such as hydride or alkyl shifts, can occur during reactions that proceed through a carbocation intermediate, for example, in the acid-catalyzed dehydration of alcohols or certain substitution reactions. masterorganicchemistry.comlibretexts.orglibretexts.org While often seen as a source of side products, in some cases, these rearrangements can be strategically employed to achieve a desired substitution pattern. The pinacol (B44631) rearrangement, for instance, involves the acid-catalyzed rearrangement of a 1,2-diol to a ketone or aldehyde. libretexts.org While not directly forming 4-phenylcyclohexan-1-ol, understanding these rearrangement principles is crucial for designing synthetic routes that avoid unwanted byproducts.

Application of Green Chemistry Principles in 4-Phenylcyclohexan-1-ol Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. youtube.comnih.goviwu.edu In the context of 4-phenylcyclohexan-1-ol synthesis, this involves several key strategies:

Use of Greener Solvents: Replacing hazardous volatile organic compounds (VOCs) with more environmentally friendly alternatives like water, supercritical fluids, or ionic liquids is a primary goal. nih.goviwu.edu The Suzuki coupling, for example, can often be performed in aqueous media. rsc.org

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents as they are used in smaller quantities and can often be recycled and reused. youtube.com Palladium-catalyzed cross-coupling reactions are a prime example of this principle in action. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core concept of green chemistry. Cascade reactions often exhibit high atom economy.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. youtube.com Enzymatic reactions and some modern catalytic systems are effective under mild conditions. nih.gov

Renewable Feedstocks: While not always straightforward for this specific compound, the use of starting materials derived from renewable resources is a long-term goal of green chemistry.

By integrating these principles, the synthesis of 4-phenylcyclohexan-1-ol and its derivatives can be made more sustainable and economically viable. For instance, developing a one-pot synthesis that combines a Suzuki coupling with a subsequent reduction in an aqueous solvent would represent a significant step towards a greener process.

Stereochemical and Conformational Investigations of 4 Phenylcyclohexan 1 Ol Systems

Conformational Analysis of the Cyclohexane (B81311) Ring with Phenyl and Hydroxyl/Acetate (B1210297) Substituents

The flexibility of the cyclohexane ring allows it to adopt various conformations, with the chair form being the most stable. utexas.edu The presence of substituents, such as phenyl and hydroxyl or acetate groups, introduces energetic preferences for specific arrangements, primarily to minimize steric strain.

The chair conformation of cyclohexane features two distinct types of substituent positions: axial and equatorial. askthenerd.comyoutube.com Axial bonds are parallel to the principal axis of the ring, while equatorial bonds point outwards from the ring's "equator." askthenerd.comyoutube.com Due to unfavorable 1,3-diaxial interactions, which are steric repulsions between an axial substituent and the axial hydrogens on the same side of the ring, larger substituents preferentially occupy the more spacious equatorial position. utexas.edu

In 4-phenylcyclohexan-1-ol, both the phenyl and hydroxyl groups are significant in size. Consequently, the most stable conformation is the one where both substituents are in the equatorial position. This arrangement minimizes steric strain and is therefore energetically favored. When one substituent is forced into an axial position, the energy of the conformation increases. For instance, in axial methylcyclohexane, the steric strain due to 1,3-diaxial interactions is approximately 1.8 kcal/mol. utexas.edu The preference for the equatorial position becomes even more pronounced with larger substituents. youtube.com

The chair-to-chair interconversion, or ring flip, is a rapid process at room temperature that converts axial substituents to equatorial and vice versa. youtube.comgmu.edu However, for substituted cyclohexanes, the equilibrium will heavily favor the conformation with the bulky groups in the equatorial position.

Table 1: Equatorial Preference of Cyclohexane Substituents

| Substituent | A-value (kcal/mol) | Percentage of Equatorial Conformer at 25°C |

| -OH | 0.9 | ~70% |

| -C₆H₅ | 3.0 | >99% |

| -OOCCH₃ | 0.7 | ~65% |

This table illustrates the energetic preference (A-value) for common substituents to occupy the equatorial position on a cyclohexane ring. A higher A-value indicates a stronger preference for the equatorial position.

The transition between the two chair conformations of cyclohexane does not occur directly. It proceeds through higher-energy intermediate conformations, including the "half-chair" and "twist-boat" forms. utexas.eduaskthenerd.com The energy barrier for this ring inversion in unsubstituted cyclohexane is approximately 10-11 kcal/mol.

The conformational equilibrium of 4-phenylcyclohexan-1-ol and its acetate derivative is governed by a combination of steric and electronic effects.

Steric Effects: As previously discussed, the primary steric consideration is the minimization of 1,3-diaxial interactions. utexas.edu The bulky phenyl group has a strong preference for the equatorial position to avoid severe steric clashes with the axial hydrogens. Similarly, the hydroxyl and acetate groups also favor the equatorial position, although their steric demand is less than that of the phenyl group.

Isomeric Studies: Cis/Trans Diastereoisomerism in 4-Phenylcyclohexan-1-ol

The presence of two substituents on the cyclohexane ring gives rise to diastereomers, which are stereoisomers that are not mirror images of each other. reddit.com For 4-phenylcyclohexan-1-ol, these are the cis and trans isomers, which differ in the relative spatial orientation of the phenyl and hydroxyl groups. vaia.comstackexchange.com

The cis and trans isomers of 4-phenylcyclohexan-1-ol can be separated and their purity assessed using various analytical techniques. In the cis isomer, both the phenyl and hydroxyl groups are on the same side of the ring, meaning one must be axial and the other equatorial in the most stable chair conformation. vaia.com Conversely, in the trans isomer, the substituents are on opposite sides of the ring, allowing both to occupy equatorial positions simultaneously. vaia.com This makes the trans isomer significantly more stable than the cis isomer.

The isolation of these isomers often involves synthetic procedures that favor the formation of one diastereomer over the other, followed by purification techniques such as chromatography. The assessment of diastereomeric purity is typically achieved through spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between the different chemical environments of the protons in the cis and trans isomers.

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. numberanalytics.com The synthesis of 4-phenylcyclohexan-1-ol can be designed to favor either the cis or trans isomer by carefully controlling the reaction conditions and the nature of the reagents.

Several factors influence the diastereoselectivity of these synthetic pathways:

Steric Effects: The steric hindrance of the reactants and any catalysts used can dictate the direction of attack of a reagent on the cyclohexane ring precursor. numberanalytics.com For example, the reduction of a 4-phenylcyclohexanone (B41837) would involve the approach of a hydride reagent. The direction of this approach (from the axial or equatorial face) will determine the stereochemistry of the resulting alcohol.

Electronic Effects: The electronic properties of the reactants and catalysts can influence the reaction pathway and favor the formation of a particular diastereomer. numberanalytics.com

Reaction Conditions: Parameters such as temperature, solvent, and pressure can impact the diastereoselectivity of a reaction. numberanalytics.com

Chiral Influences: The use of chiral auxiliaries or catalysts can introduce a bias for the formation of one diastereomer. numberanalytics.com

For instance, in Alder-ene reactions, the presence of activating groups can favor the formation of trans products due to more stabilizing orbital and electrostatic interactions in a more asynchronous transition state. semanticscholar.org While not directly a synthesis of 4-phenylcyclohexan-1-ol, this principle illustrates how electronic factors can control diastereoselectivity.

Stereoelectronic Effects and Their Impact on Molecular Architecture

The stability of different conformers is not solely dependent on bulky group avoidance (steric effects) but is also finely tuned by orbital interactions. These interactions involve the delocalization of electron density from a filled bonding or non-bonding orbital to a nearby empty anti-bonding orbital. In the context of 4-phenylcyclohexan-1-ol, the key stereoelectronic interactions involve the lone pairs of the hydroxyl oxygen, the sigma (σ) bonds of the cyclohexane ring, and the pi (π) system of the phenyl group.

Theoretical and experimental studies, often employing Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like Natural Bond Orbital (NBO) analysis, have provided insights into these subtle yet significant effects. nih.govnih.govnih.gov For instance, the analysis of coupling constants in NMR spectra can reveal the relative populations of different chair conformations, while NBO analysis can quantify the energy of specific orbital interactions. nih.govbeilstein-journals.org

In cyclohexane derivatives, stereoelectronic effects can influence the preference for axial or equatorial substitution. researchgate.net For example, hyperconjugation can lead to a preference for a particular conformation that maximizes the stabilizing orbital overlaps, even if it might seem less favorable from a purely steric standpoint. nih.gov The investigation of these effects in piperidone, a related heterocyclic system, has shown that interactions between the lone-pair electrons of nitrogen and anti-bonding sigma orbitals can dictate the conformational stability. baranlab.org This highlights the importance of considering such orbital interactions in understanding the structure of cyclic compounds.

While direct, extensive research specifically detailing the stereoelectronic effects in 4-phenylcyclohexan-1-ol with comprehensive data tables is not abundantly available in the public domain, the principles derived from studies on analogous substituted cyclohexanes provide a strong framework for understanding its conformational behavior. nih.govst-andrews.ac.uk For instance, studies on trans-1,2-dihalocyclohexanes have demonstrated the significant role of hyperconjugative effects in stabilizing the diaxial conformation, a principle that can be extended to understand the interactions in 4-phenylcyclohexan-1-ol. nih.gov

The following table outlines the key types of stereoelectronic interactions that are considered to be influential in determining the molecular architecture of 4-phenylcyclohexan-1-ol, based on established principles of conformational analysis and stereoelectronic theory.

| Type of Interaction | Description | Potential Impact on 4-Phenylcyclohexan-1-ol |

| σ - σ* Hyperconjugation | Delocalization of electron density from a filled C-H or C-C σ orbital to an empty C-C or C-O σ* anti-bonding orbital. | Influences the relative stability of the chair conformations by stabilizing arrangements where anti-periplanar orbital overlap is maximized. |

| n - σ* Hyperconjugation | Delocalization of electron density from a non-bonding (lone pair) orbital of the hydroxyl oxygen to an adjacent C-C or C-H σ* anti-bonding orbital. | Can affect the rotational preference of the hydroxyl group and contribute to the stability of a particular chair conformation. |

| π - σ* Hyperconjugation | Interaction between the π-system of the phenyl ring and the σ* anti-bonding orbitals of the cyclohexane ring. | Can influence the orientation of the phenyl ring relative to the cyclohexane chair and impact the overall conformational energy. |

| Gauche Effect | A tendency for a conformation with a gauche arrangement of electronegative substituents to be more stable than the anti arrangement. | In the context of the C-C-O-H dihedral angle, this could influence the preferred rotamer of the hydroxyl group. |

Further computational and experimental studies are necessary to provide specific energetic data and to fully elucidate the quantitative contribution of each of these stereoelectronic effects to the conformational landscape of cis- and trans-4-phenylcyclohexan-1-ol.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Phenylcyclohexan 1 Ol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 4-phenylcyclohexan-1-ol, providing critical insights into its isomeric forms and conformational dynamics.

High-field ¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural determination of the cis and trans isomers of 4-phenylcyclohexan-1-ol. The chemical shifts observed in these spectra are highly sensitive to the spatial orientation of the phenyl and hydroxyl groups on the cyclohexyl ring.

In ¹H NMR, the proton attached to the carbon bearing the hydroxyl group (H-1) and the proton on the carbon bearing the phenyl group (H-4) are of particular diagnostic importance. The orientation of the hydroxyl group (axial or equatorial) significantly influences the chemical shift and multiplicity of the H-1 proton. For instance, an axial H-1 proton typically resonates at a higher field (lower ppm) compared to an equatorial H-1 proton due to anisotropic shielding effects.

¹³C NMR spectroscopy provides complementary information, with the chemical shifts of the carbon atoms in the cyclohexane (B81311) ring being indicative of the stereochemistry. The carbon atoms directly bonded to the phenyl and hydroxyl substituents (C-1 and C-4) show distinct resonances depending on the cis or trans configuration. The chemical shifts of the other carbons in the ring (C-2, C-3, C-5, and C-6) are also affected by the stereochemistry, providing a comprehensive picture of the molecular structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for 4-Phenylcyclohexan-1-ol Isomers

| Isomer | Nucleus | Position | Chemical Shift (ppm) |

| trans-4-Phenylcyclohexan-1-ol | ¹H | H-1 | ~3.6 (tt) |

| Phenyl-H | 7.15-7.35 (m) | ||

| ¹³C | C-1 | ~70 | |

| C-4 | ~45 | ||

| Phenyl-C | 126-148 | ||

| cis-4-Phenylcyclohexan-1-ol | ¹H | H-1 | ~4.1 (br s) |

| Phenyl-H | 7.15-7.35 (m) | ||

| ¹³C | C-1 | ~66 | |

| C-4 | ~43 | ||

| Phenyl-C | 126-148 |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. The multiplicity is indicated in parentheses (tt = triplet of triplets, m = multiplet, br s = broad singlet).

The cyclohexane ring in 4-phenylcyclohexan-1-ol is not static but undergoes rapid conformational interconversion between two chair forms at room temperature. This dynamic process can lead to averaged signals in the NMR spectrum, potentially obscuring detailed structural information.

By conducting NMR experiments at low temperatures, it is possible to slow down or "freeze" this conformational exchange. researchgate.net This allows for the observation of distinct signals for each conformer, providing valuable data on their relative populations and the energetic barriers to interconversion. This technique is particularly useful for studying the influence of the bulky phenyl and hydroxyl substituents on the conformational equilibrium of the cyclohexane ring.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity of atoms within the 4-phenylcyclohexan-1-ol molecule. libretexts.org A ¹H-¹H COSY spectrum displays correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org

In the context of 4-phenylcyclohexan-1-ol, a COSY experiment reveals cross-peaks that connect the signals of adjacent protons in the cyclohexane ring. For example, the H-1 proton will show correlations to the protons on C-2 and C-6, and the H-4 proton will show correlations to the protons on C-3 and C-5. These correlations provide a definitive map of the proton-proton network, confirming the integrity of the cyclohexane ring and the positions of the substituents. libretexts.orglibretexts.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structural features of 4-phenylcyclohexan-1-ol through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns. nist.gov

The electron ionization (EI) mass spectrum of 4-phenylcyclohexan-1-ol typically shows a molecular ion peak ([M]⁺) corresponding to its molecular weight (176.25 g/mol ). nih.govnist.gov The fragmentation of this molecular ion provides a characteristic pattern of fragment ions that can be used for structural confirmation. Common fragmentation pathways for cyclic alcohols include the loss of a water molecule (M-18), which is often a prominent peak. youtube.com Alpha-cleavage, the breaking of the bond adjacent to the oxygen atom, can also occur, leading to the formation of stable carbocations. libretexts.org The fragmentation of the phenyl-substituted cyclohexane ring can also produce characteristic ions.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of 4-phenylcyclohexan-1-ol and its fragments. nih.gov With mass accuracies in the parts-per-million (ppm) range, HRMS can distinguish between ions with the same nominal mass but different elemental formulas. This capability is crucial for confirming the molecular formula of the compound (C₁₂H₁₆O) and for identifying the elemental composition of fragment ions, which aids in elucidating the fragmentation pathways. nih.govnih.gov

In many practical applications, 4-phenylcyclohexan-1-ol may be present in a mixture with other compounds, such as starting materials, byproducts, or other isomers. Coupled chromatographic-mass spectrometric techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for the separation, identification, and quantification of 4-phenylcyclohexan-1-ol in such complex matrices. sums.ac.irjasco-global.com

In LC-MS, the sample is first separated by liquid chromatography, and the eluting components are then introduced into the mass spectrometer for detection. nih.gov This technique is well-suited for the analysis of a wide range of compounds, including those that are not volatile enough for GC. nih.govphenomenex.com

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. sums.ac.ir The sample is vaporized and separated by gas chromatography before being detected by the mass spectrometer. The retention time in the GC provides an additional level of identification, while the mass spectrum confirms the identity of the eluting compound. researchgate.netfmach.it Both LC-MS and GC-MS are widely used in quality control, reaction monitoring, and metabolic studies involving 4-phenylcyclohexan-1-ol.

Table 2: Summary of Advanced Analytical Techniques for 4-Phenylcyclohexan-1-ol

| Technique | Information Obtained | Application |

| High-Field ¹H & ¹³C NMR | Detailed structural information, stereochemical assignment of isomers. | Structural elucidation, purity assessment. |

| Low-Temperature NMR | Information on conformational dynamics and equilibria. researchgate.net | Conformational analysis. |

| 2D NMR (COSY) | Connectivity of atoms within the molecule. libretexts.orglibretexts.org | Structural verification. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. nist.gov | Molecular weight confirmation, structural information. |

| High-Resolution MS (HRMS) | Precise mass and elemental composition. nih.gov | Molecular formula determination. nih.gov |

| LC-MS & GC-MS | Separation and identification of components in a mixture. sums.ac.irjasco-global.com | Analysis of complex samples, quantification. |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations and Conformational Insights

Infrared (IR) spectroscopy serves as a powerful and versatile analytical technique for the characterization of 4-phenylcyclohexan-1-ol, providing critical information about its functional groups and conformational isomers. nih.gov The IR spectrum of 4-phenylcyclohexan-1-ol prominently features a broad and intense absorption band in the region of 3400 to 3650 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. libretexts.orgpressbooks.pub The broadening of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. libretexts.org

In addition to the hydroxyl group, the presence of the phenyl ring gives rise to several distinct absorptions. C-H stretching vibrations of the aromatic ring are typically observed in the region of 3000 to 3100 cm⁻¹. libretexts.orglibretexts.org The carbon-carbon double bond (C=C) stretching vibrations within the benzene (B151609) ring produce characteristic bands between 1450 and 1600 cm⁻¹. libretexts.org Furthermore, out-of-plane bending of the ring's C-H groups can provide information about the substitution pattern. For a monosubstituted benzene ring, as in 4-phenylcyclohexan-1-ol, a characteristic absorption is often seen around 750 cm⁻¹. libretexts.org

Table 1: Characteristic Infrared Absorption Bands for 4-Phenylcyclohexan-1-ol

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching (H-bonded) | 3650 - 3400 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretching | 2960 - 2850 | Strong |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to Weak |

| C-H (Aromatic) | Out-of-plane Bending | ~750 | Strong |

Chromatographic Methods for Purification and Isomer Separation

Chromatographic techniques are indispensable for the purification of 4-phenylcyclohexan-1-ol and the separation of its cis and trans isomers. These methods exploit differences in the physical and chemical properties of the components in a mixture to achieve separation.

Gas Chromatography (GC) for Purity and Volatile Component Analysis

Gas chromatography (GC) is a powerful technique for assessing the purity of 4-phenylcyclohexan-1-ol and for analyzing other volatile components that may be present in a sample. hplc.sk In GC, the sample is vaporized and injected into a column, where it is separated based on the components' boiling points and interactions with the stationary phase. The high resolution of capillary GC columns makes it an ideal method for separating the cis and trans isomers of 4-phenylcyclohexan-1-ol, which often have slightly different retention times. fmach.it

The purity of a 4-phenylcyclohexan-1-ol sample can be determined by integrating the peak areas in the resulting chromatogram. The area of the main peak corresponding to 4-phenylcyclohexan-1-ol, relative to the total area of all peaks, provides a quantitative measure of its purity. GC coupled with mass spectrometry (GC-MS) is particularly useful for identifying any impurities present by providing mass spectra of the separated components. nih.gov The selection of the appropriate GC column, typically based on polarity, is crucial for achieving optimal separation of the isomers and any potential impurities. hplc.sk

High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Separations

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analysis and purification of 4-phenylcyclohexan-1-ol. sielc.comaralyse.tech For analytical purposes, HPLC can be used to determine the isomeric ratio (cis to trans) in a mixture. The separation is typically achieved using a normal-phase or reversed-phase column, where the isomers will have different retention times due to their differing polarities and interactions with the stationary phase. sielc.com

Preparative HPLC is a powerful method for isolating and purifying multigram quantities of the individual cis and trans isomers of 4-phenylcyclohexan-1-ol. aralyse.techphenomenex.comchromatographyonline.comresearchgate.net This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. phenomenex.comchromatographyonline.com By collecting the fractions that elute from the column at the retention times corresponding to each isomer, pure samples of cis- and trans-4-phenylcyclohexan-1-ol can be obtained. The choice of solvent system (mobile phase) and stationary phase is critical for achieving efficient separation. sielc.comresearchgate.net

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions, such as the synthesis of 4-phenylcyclohexan-1-ol. umich.eduresearchgate.net It is also valuable for screening different reaction conditions and for the preliminary identification of compounds in a mixture. umich.edursc.org In TLC, a small amount of the reaction mixture is spotted onto a plate coated with a thin layer of an adsorbent, such as silica (B1680970) gel. umich.edu The plate is then placed in a developing chamber with a suitable solvent system (eluent). umich.edu

As the solvent moves up the plate by capillary action, the components of the mixture separate based on their differential partitioning between the stationary phase (the adsorbent) and the mobile phase (the eluent). umich.eduaga-analytical.com.pl The progress of a reaction can be monitored by comparing the TLC plate of the reaction mixture over time to that of the starting material. thieme.de The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. The separation of cis and trans isomers of 4-phenylcyclohexan-1-ol can often be visualized on a TLC plate, appearing as two distinct spots with different retardation factor (Rf) values.

X-ray Crystallography for Absolute Configuration and Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of chiral molecules. researchgate.netthieme-connect.de For 4-phenylcyclohexan-1-ol, this technique can provide precise information on bond lengths, bond angles, and the conformational arrangement of the phenyl and hydroxyl groups on the cyclohexane ring in the solid state. nih.gov

By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure isomer of 4-phenylcyclohexan-1-ol, it is possible to establish its absolute configuration. nih.goved.ac.ukresearchgate.net This is achieved through the phenomenon of anomalous dispersion, where the scattering of X-rays by the atoms in the crystal is slightly altered, allowing for the differentiation between a molecule and its non-superimposable mirror image. thieme-connect.de The successful application of this technique relies on the ability to grow a high-quality single crystal of the compound. The crystal structure of trans-4-phenylcyclohexan-1-ol has been reported, revealing details of its solid-state conformation. nih.gov

Computational and Theoretical Studies of 4 Phenylcyclohexan 1 Ol and Its Acetate

Quantum Chemical Calculations (e.g., DFT, MP2) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of molecules. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are widely used to provide accurate descriptions of molecular properties. DFT is a popular choice due to its favorable balance of computational cost and accuracy, while MP2 offers a higher level of theory by incorporating electron correlation effects. These methods are instrumental in studying the conformational isomers of 4-phenylcyclohexan-1-ol, particularly the cis and trans diastereomers, which differ in the relative orientation of the phenyl and hydroxyl groups.

For 4-phenylcyclohexan-1-ol, the cyclohexane (B81311) ring exists in a chair conformation. The key conformational question revolves around whether the bulky phenyl and hydroxyl substituents occupy axial or equatorial positions. Quantum chemical calculations can locate the energy minima corresponding to these different conformers (e.g., trans-diequatorial, cis-equatorial/axial) and the transition states that connect them, such as the twist-boat conformations involved in ring inversion.

The trans isomer, with both the phenyl and hydroxyl groups in equatorial positions, is generally predicted to be the most stable conformer due to the minimization of steric strain. In contrast, the cis isomer must have one substituent in an axial position and one in an equatorial position. Calculations can quantify the energy difference between these arrangements. For the related molecule phenylcyclohexane (B48628), high-level calculations have shown the equatorial conformer to be more stable than the axial conformer. A similar, but more pronounced, trend is expected for 4-phenylcyclohexan-1-ol due to the presence of two substituents.

Beyond simple electronic energy, quantum chemical calculations can determine thermodynamic properties. By performing frequency calculations at the optimized geometries of the conformers, it is possible to obtain the zero-point vibrational energy (ZPVE), thermal corrections, enthalpy (H), entropy (S), and ultimately the Gibbs free energy (G). The Gibbs free energy (G = H - TS) is crucial for predicting the equilibrium populations of different conformers at a given temperature.

For substituted cyclohexanes, the equatorial conformer is typically favored not only by enthalpy (less steric strain) but also by entropy in some cases. Theoretical calculations for analogous systems like phenylcyclohexane have provided precise values for these thermodynamic parameters, which are in excellent agreement with experimental data researchgate.net. A similar computational approach for 4-phenylcyclohexan-1-ol would yield a quantitative understanding of its conformational equilibrium.

Table 1: Representative Calculated Thermodynamic Data for Phenylcyclohexane Conformers (Illustrative for 4-Phenylcyclohexan-1-ol Methodology)

| Parameter | Axial Conformer | Equatorial Conformer | Δ (eq - ax) |

|---|---|---|---|

| Relative Enthalpy (ΔH°) | >0 kcal/mol | 0 kcal/mol | <0 kcal/mol |

| Relative Entropy (ΔS°) | Varies | 0 cal/mol·K | Varies |

| Relative Gibbs Free Energy (ΔG°) | >0 kcal/mol | 0 kcal/mol | <0 kcal/mol |

Note: This table illustrates the type of data obtained from quantum chemical calculations for a related molecule. The equatorial conformer is the reference (0). Actual values for 4-phenylcyclohexan-1-ol would require specific calculations.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

While quantum mechanics provides high accuracy, it can be computationally expensive for exploring the entire conformational landscape of flexible molecules. Molecular mechanics (MM) offers a faster, classical mechanics-based alternative researchgate.net. Using parameterized force fields (like AMBER or OPLS), MM can rapidly calculate the potential energy of a molecule as a function of its geometry.

This approach is ideal for performing extensive conformational searches to identify all possible low-energy structures. For 4-phenylcyclohexan-1-ol and its acetate (B1210297), MM can explore the chair, boat, and twist-boat conformations of the cyclohexane ring, as well as the rotation of the phenyl and acetate groups.

Furthermore, molecular dynamics (MD) simulations, which use MM force fields to simulate the movement of atoms over time, can provide a dynamic view of the conformational landscape. MD simulations can reveal the pathways and timescales of conformational changes, such as the ring flip of the cyclohexane core, and how these motions are influenced by solvent and temperature.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental results to validate both the computational model and the structural assignment. For 4-phenylcyclohexan-1-ol, Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique.

Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, DFT calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy nrel.govnih.govd-nb.info. By calculating the NMR spectra for different potential isomers and conformers (e.g., cis vs. trans) and comparing them to the experimental spectrum, one can confidently determine the major species present in a sample. The accuracy of these predictions can often rival or exceed that of empirical methods, with root-mean-square errors for ¹H shifts often in the range of 0.2–0.4 ppm nih.gov.

Table 2: Comparison of Computational NMR Prediction and Experimental Data

| Technique | Computational Method | Typical Accuracy (¹H NMR) | Experimental Data Source |

|---|---|---|---|

| NMR Chemical Shift Prediction | DFT (GIAO) | ~0.2-0.4 ppm RMSE | Available in databases like PubChem nih.gov |

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. Comparing the computed vibrational modes to the experimental IR spectrum helps in assigning spectral bands and confirming the presence of specific functional groups and conformational features.

Elucidation of Reaction Mechanisms and Transition State Structures

Computational methods are invaluable for studying chemical reactions, allowing for the detailed exploration of reaction pathways and the characterization of short-lived transition states that are difficult to observe experimentally. A common reaction of 4-phenylcyclohexan-1-ol is acid-catalyzed dehydration to form 4-phenylcyclohexene.

Theoretical calculations can model this reaction to distinguish between possible mechanisms, such as a stepwise E1-like process or a concerted E2-like process. In an E1 mechanism, the calculation would first identify the structure and stability of the carbocation intermediate formed after the loss of a protonated hydroxyl group. It would then locate the transition state for the subsequent proton elimination. For a concerted mechanism, a single transition state for the entire elimination process would be sought. DFT calculations on alcohol dehydrations have shown that the preferred mechanism can depend on the structure of the alcohol, with stepwise processes being favored when stable carbocation intermediates can be formed ehu.es.

The calculated activation energies (the energy difference between the reactant and the transition state) for each pathway can predict which mechanism is kinetically favored. This approach can also be applied to the formation or hydrolysis of 4-phenylcyclohexyl acetate, elucidating the transition states for nucleophilic acyl substitution.

Analysis of Steric and Electronic Effects on Molecular Stability and Reactivity

The stability and reactivity of 4-phenylcyclohexan-1-ol are governed by a balance of steric and electronic effects chemrxiv.orgchemrxiv.orgnih.gov. Computational analysis allows for the separation and quantification of these contributions.

Steric Effects : These arise from the spatial repulsion between electron clouds of non-bonded atoms or groups youtube.comwikipedia.org. In 4-phenylcyclohexan-1-ol, the primary steric effect is the 1,3-diaxial interaction that occurs when a substituent on the cyclohexane ring is in an axial position. The bulky phenyl group, in particular, incurs a significant steric penalty when axial, leading to a strong preference for the equatorial position. Computational models quantify this steric strain, explaining the high thermodynamic stability of the trans-diequatorial isomer.

Electronic Effects : These involve the influence of substituent groups on the electron distribution within the molecule through inductive effects and hyperconjugation. The electron-withdrawing nature of the hydroxyl group and the π-system of the phenyl ring influence the reactivity of the molecule. For instance, in the dehydration reaction, the electronic properties of the phenyl group can affect the stability of the carbocation intermediate in a potential E1 pathway. Natural Bond Orbital (NBO) analysis can be used to study these electronic interactions, such as the stabilizing hyperconjugative interactions between C-H or C-C bonds and the empty p-orbital of a carbocation intermediate.

Advanced Applications in Materials Science and Chemical Synthesis

Utility as Chiral Auxiliaries and Building Blocks in Asymmetric Synthesis

Asymmetric synthesis, which selectively produces one enantiomer of a chiral molecule, is fundamental to modern pharmacology and materials science. A key strategy in this field is the use of chiral auxiliaries: stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction.

While 4-phenylcyclohexan-1-ol itself is not a widely cited chiral auxiliary, its structural motifs are highly relevant. The presence of stereocenters and a conformationally rigid ring system makes it an ideal chiral building block, or synthon, for constructing more complex chiral structures. rsc.orgnih.govnih.govportico.org For instance, the related compound trans-2-phenyl-1-cyclohexanol (B1200244) was famously introduced as an effective chiral auxiliary for stereoselective ene reactions. The underlying principle relies on the rigid chair conformation of the cyclohexane (B81311) ring and the steric influence of the phenyl group to control the approach of reagents to a prochiral center.

The hydroxyl group on 4-phenylcyclohexan-1-ol allows for its covalent attachment to a substrate, and the phenylcyclohexyl moiety can then effectively shield one face of the molecule, forcing a chemical reaction to occur on the opposite, less hindered face. After the desired stereoselective transformation, the auxiliary can be cleaved and potentially recovered. Therefore, chiral enantiomers of 4-phenylcyclohexan-1-ol serve as valuable starting materials for the synthesis of custom-designed chiral ligands and auxiliaries.

Integration into Polymeric Structures and Resins

The rigid and bulky structure of the 4-phenylcyclohexyl group is a desirable feature in the design of high-performance polymers and resins. Incorporating this moiety into a polymer backbone can enhance thermal stability, modify solubility, and influence the material's mechanical and optical properties. tandfonline.comwikipedia.org

A significant application lies in the field of liquid crystal polymers (LCPs). wikipedia.org The rod-like, rigid nature of molecules containing the phenylcyclohexyl unit is conducive to the formation of ordered liquid crystalline phases. researchgate.netmdpi.com For example, polystyrene derivatives with 4-(trans-4-alkylcyclohexyl)phenoxymethyl side groups have been synthesized to create alignment layers for liquid crystal displays. mdpi.com In these systems, the side chains containing the phenylcyclohexyl moiety act as precursors to liquid crystal structures, influencing the orientation of LC molecules on the polymer film surface. mdpi.com

Furthermore, derivatives like 2,6-bis(p-hydroxybenzylidene)-4-phenylcyclohexanone have been used as monomers to prepare new unsaturated polyesters through interfacial polycondensation. tandfonline.comtandfonline.com These resulting aromatic polyesters exhibit high glass transition temperatures (Tg) ranging from 190°C to 245°C and excellent thermal stability, demonstrating the value of the phenylcyclohexanone core in creating robust materials. tandfonline.com

Role in Supramolecular Chemistry and Anion Binding

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. 4-Phenylcyclohexan-1-ol possesses key functional groups that enable it to participate in such assemblies.

The two primary interactions it can engage in are:

Hydrogen Bonding: The hydroxyl (-OH) group is a classic hydrogen bond donor and acceptor. nih.govresearchgate.netnih.gov In the solid state or in non-polar solvents, these groups can link molecules together into chains, rings, or more complex networks. nih.gov Studies on related phenyl-substituted butanols have shown that while the presence of a bulky phenyl group can decrease the number of hydrogen bonds compared to their simple aliphatic counterparts, it introduces competing π-π interactions that lead to more disordered, yet distinct, supramolecular structures. nih.govnih.gov

While the simple 4-phenylcyclohexan-1-ol molecule is not a sophisticated host for anion binding, its functional groups are fundamental to this process. More complex receptors designed for anion binding often utilize multiple hydrogen bond donors (like -OH or -NH groups) and aromatic surfaces to create a binding pocket. Polyanionic phosphate (B84403) derivatives, for example, can induce the supramolecular assembly of cationic platinum(II) complexes through the formation of both metal-metal and π-π stacking interactions. rsc.org Thus, 4-phenylcyclohexan-1-ol serves as a model building block, providing the essential functionalities that could be incorporated into larger, more complex anion-binding hosts.

Electron Donor Capabilities in Catalytic Systems

In certain catalytic processes, molecules that can donate electrons are required to facilitate a reaction, often by activating a substrate or regenerating a catalyst. The phenyl group of 4-phenylcyclohexan-1-ol, being an electron-rich aromatic system, allows it to function as an electron donor.

It has been reported that 4-phenylcyclohexan-1-ol can serve as an electron donor in catalytic systems, particularly in the conversion of hydrocarbons into aromatic hydrocarbons. biosynth.com In such reactions, the compound can donate π-electrons from its aromatic ring to a catalytic species, initiating a reaction cascade. This capability is analogous to the role of other electron-rich aromatic compounds used as sacrificial donors in photoredox catalysis, which enable transformations under mild, light-induced conditions.

Precursors for Specialized Organic Molecules with Defined Architectures

One of the most significant applications of 4-phenylcyclohexan-1-ol is its role as a versatile intermediate or building block in the synthesis of complex, high-value organic molecules. smolecule.com The hydroxyl group can be readily modified or replaced, and the phenylcyclohexyl core provides a robust scaffold for building molecular complexity. smolecule.com

A prominent example is its use in the synthesis of the drug Atovaquone (B601224) . google.comgoogle.comresearchgate.netmedjpps.com Atovaquone is an antiparasitic and antimalarial agent whose chemical structure is trans-2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone. google.comresearchgate.net Multiple synthetic routes to Atovaquone rely on precursors derived from 4-phenylcyclohexanol, such as trans-4-(4-chlorophenyl)cyclohexane carboxylic acid or 4-(4-chlorophenyl)cyclohexanone, highlighting the critical role of this structural unit in forming the final active pharmaceutical ingredient. google.comresearchgate.net

Beyond pharmaceuticals, derivatives are key components in the synthesis of materials with defined architectures, such as the liquid crystals discussed previously. researchgate.netmdpi.com The ability to synthesize both cis and trans isomers and further functionalize the rings allows chemists to fine-tune the shape and properties of the final molecules for specific applications. researchgate.net

Interactive Data Table: Properties of 4-Phenylcyclohexanol Isomers

| Property | cis-4-Phenylcyclohexan-1-ol | trans-4-Phenylcyclohexan-1-ol | General |

| IUPAC Name | (1s,4s)-4-phenylcyclohexan-1-ol achemblock.com | (1r,4r)-4-phenylcyclohexan-1-ol nih.gov | 4-phenylcyclohexan-1-ol nih.gov |

| CAS Number | 7335-12-8 achemblock.com | 5769-13-1 biosynth.com | 5437-46-7 biosynth.com |

| Molecular Formula | C₁₂H₁₆O achemblock.com | C₁₂H₁₆O biosynth.com | C₁₂H₁₆O biosynth.com |

| Molecular Weight | 176.26 g/mol achemblock.com | 176.25 g/mol biosynth.com | 176.26 g/mol biosynth.com |

| Melting Point | Not specified | 118 °C biosynth.com | Not specified |

| Boiling Point | Not specified | Not specified | 295.8 °C biosynth.com |

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Systems for Enhanced Enantioselective and Diastereoselective Transformations

The stereochemistry of the 4-phenylcyclohexan-1-ol moiety is a critical determinant of its physical and biological properties. Consequently, the development of catalytic systems capable of precisely controlling the enantiomeric and diastereomeric purity of its acetate (B1210297) ester is a significant area of research. Future advancements will likely focus on the kinetic resolution of racemic mixtures and the asymmetric synthesis of specific stereoisomers.

Enzymatic and Bio-inspired Catalysis: Lipases have demonstrated utility in the acetylation of related cyclohexanol (B46403) derivatives, and the enzymatic hydrolysis of acetic acid;4-phenylcyclohexan-1-ol presents a promising route for kinetic resolution. Future research is anticipated to involve the screening of novel lipases and the engineering of existing enzymes to enhance their selectivity and efficiency for this specific substrate. Continuous-flow biocatalytic processes, which offer advantages in terms of scalability and process control, are also a key area for development mdpi.com.

Chiral N-Heterocyclic Carbene (NHC) Catalysis: NHC-catalyzed dynamic kinetic resolution (DKR) has emerged as a powerful tool for the synthesis of planar-chiral cyclophanes nih.gov. The application of this methodology to the acylation of 4-phenylcyclohexan-1-ol or the intramolecular cyclization of derivatives of this compound could provide access to highly enantioenriched products. The development of new NHC catalysts tailored for this substrate class is a promising avenue for future investigation.

The table below summarizes potential catalytic systems for stereoselective transformations of this compound.

| Catalytic System | Transformation | Potential Advantages |

| Engineered Lipases | Enantioselective Hydrolysis | High selectivity, mild reaction conditions, sustainability |

| Chiral NHCs | Dynamic Kinetic Resolution | Access to high enantiomeric excess, broad substrate scope |

| Chiral Phosphoric Acids | Asymmetric Acylation | Metal-free catalysis, high enantioselectivity |

| Transition Metal Complexes | Asymmetric Hydrogenation of Precursors | High turnover numbers, excellent stereocontrol |

Exploration of New Derivatization Strategies and Unprecedented Reaction Pathways

Beyond its direct applications, this compound serves as a versatile intermediate for the synthesis of more complex molecules. The exploration of novel derivatization strategies and the discovery of unprecedented reaction pathways are crucial for expanding its synthetic utility.

Diastereoselective Functionalization: Recent studies have shown that the diastereoselective α-acetoxylation of 4-phenylcyclohexanone (B41837) can be achieved with high selectivity using hypervalent iodine reagents in the presence of a Lewis acid nih.gov. This provides a direct route to precursors of specific diastereomers of this compound. Future work will likely focus on expanding the scope of this reaction to include other functional groups and on developing catalytic enantioselective variants.

Remote Functionalization: The acetoxy group in this compound can potentially direct reactions at remote positions on the cyclohexane (B81311) or phenyl ring. Research into C-H activation and other modern synthetic methods could uncover novel transformations that leverage the electronic and steric properties of the acetate moiety to achieve site-selective functionalization.

Pharmaceutical Intermediates: The 4-phenylcyclohexyl scaffold is present in various biologically active compounds. For instance, derivatives of 1-(1-phenylcyclohexyl)piperidine (PCP) have been synthesized and studied for their pharmacological properties researchgate.net. This compound can serve as a key starting material for the synthesis of novel PCP analogues and other potential pharmaceutical intermediates through strategic derivatization of the hydroxyl group (after hydrolysis) and functionalization of the phenyl ring.

Application of Advanced Spectroscopic and Computational Approaches for Deeper Structural and Mechanistic Understanding

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is essential for designing new catalysts and materials. Advanced spectroscopic and computational methods are indispensable tools in this endeavor.

Advanced NMR Spectroscopy: While standard 1D and 2D NMR techniques are routinely used for structural elucidation, more advanced methods can provide deeper insights. The use of chiral solvating agents in NMR spectroscopy has been shown to be effective in resolving the signals of all stereoisomers of complex molecules, a technique that could be applied to the analysis of enantiomeric and diastereomeric mixtures of this compound and its derivatives nih.gov. Solid-state NMR could also provide valuable information about the conformation and packing of these molecules in crystalline materials.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure of a molecule. The crystallographic analysis of different stereoisomers of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions, which is crucial for computational modeling and understanding structure-property relationships.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for investigating the conformational preferences, electronic properties, and reaction mechanisms of molecules. DFT calculations can be used to predict the relative stabilities of the cis and trans isomers of this compound, as well as the transition state energies for their interconversion and reactions. Such studies can aid in the rational design of stereoselective syntheses and in understanding the mechanisms of catalytic transformations nih.gov.

The following table outlines advanced analytical and computational techniques and their potential applications to this compound.

| Technique | Application | Expected Insights |

| NMR with Chiral Solvating Agents | Analysis of stereoisomeric mixtures | Quantification of enantiomeric and diastereomeric excess |

| Solid-State NMR | Characterization of crystalline forms | Information on molecular packing and conformation in the solid state |

| X-ray Crystallography | Determination of 3D structure | Precise bond lengths, angles, and intermolecular interactions |

| DFT Calculations | Conformational analysis and reaction modeling | Relative energies of stereoisomers, transition state structures, mechanistic pathways |

Integration into Complex Molecular Architectures and Functional Materials with Tailored Properties

The unique combination of a rigid phenyl group and a flexible cyclohexyl ring makes the 4-phenylcyclohexyl moiety an attractive building block for the construction of complex molecular architectures and functional materials. The acetate derivative provides a handle for further functionalization or can be incorporated directly.

Liquid Crystals: The 4-phenylcyclohexyl scaffold is a common component of liquid crystalline materials due to its ability to induce mesophase behavior. Polystyrenes modified with 4-(trans-4-alkylcyclohexyl)phenol have been synthesized and shown to act as orientation layers for liquid crystals rug.nl. This compound, after hydrolysis and derivatization, can be incorporated into new liquid crystal molecules with tailored properties for applications in displays and photonics tcichemicals.commdpi.com.

Polymers and Networks: The hydroxyl group of 4-phenylcyclohexan-1-ol (obtained from the hydrolysis of the acetate) can be used as an initiation site for polymerization or as a point of attachment to a polymer backbone. This allows for the synthesis of polymers with pendent 4-phenylcyclohexyl groups, which can influence the thermal, mechanical, and optical properties of the material. For example, reactive mesogens containing the 4-phenylcyclohexyl moiety have been used to create UV-transparent liquid crystal polymer networks tcichemicals.com.

Supramolecular Chemistry: The phenyl ring of this compound can participate in π-π stacking interactions, while the cyclohexyl ring provides a non-polar surface. These features can be exploited in the design of host-guest systems and self-assembling materials. The ester functionality can also engage in hydrogen bonding interactions after hydrolysis, further directing the assembly of complex supramolecular structures.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-phenylcyclohexan-1-ol derivatives, and how can their purity be validated?

- Methodology : The synthesis of 4-phenylcyclohexan-1-ol derivatives often involves oxidation of cyclohexane or substituted cyclohexenes. For example, cyclohexane oxidation (using catalysts like Co/Mn acetates) yields cyclohexanol and cyclohexanone . Purification can be achieved via fractional distillation or recrystallization. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation and gas chromatography (GC) or high-performance liquid chromatography (HPLC) for quantitative analysis. Reproducibility hinges on precise control of reaction parameters (temperature, catalyst concentration) and solvent selection .

Q. How can the solubility of acetic acid and 4-phenylcyclohexan-1-ol in mixed solvents be experimentally determined?

- Methodology : Use gravimetric or spectrophotometric methods to measure solubility in binary solvent systems (e.g., acetic acid + water or cyclohexane). For instance, studies on succinic acid in acetic acid/cyclohexane mixtures show that solubility increases with acetic acid concentration at constant temperature . Ensure equilibration by stirring for 24–48 hours, followed by filtration and drying. Data can be modeled using the UNIQUAC equation to predict phase behavior .

Q. What safety protocols are critical when handling 4-phenylcyclohexan-1-ol in laboratory settings?

- Methodology :

- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Inspect gloves for integrity before use .

- Ventilation : Work in a fume hood to avoid inhalation of vapors, as cyclohexanol derivatives can cause respiratory irritation .

- Storage : Store in airtight containers away from light and oxidizing agents. Cyclohexanol is a peroxide-forming chemical; test for peroxides every 3 months and discard if crystals form .

Advanced Research Questions

Q. How can contradictions in solubility data for acetic acid systems be resolved using thermodynamic models?

- Methodology : Discrepancies in solubility trends (e.g., non-monotonic behavior in acetic acid/water mixtures) require analysis with activity coefficient models like UNIQUAC or NRTL. For example, UNIQUAC parameters derived from binary interaction data can predict ternary systems . Validate models against experimental data at varying temperatures (303.2–343.2 K) and solvent compositions. Advanced studies should also consider hydrogen bonding and entropy effects in mixed solvents .

Q. What experimental design optimizes the oxidation of 4-phenylcyclohexene to minimize byproducts and maximize 4-phenylcyclohexan-1-ol yield?

- Methodology :

- Catalyst Screening : Test transition-metal catalysts (e.g., Mn(OAc)₃) under controlled oxygen flow to enhance selectivity .

- Kinetic Analysis : Monitor reaction progress using in-situ FTIR or GC to identify intermediates (e.g., epoxides) and adjust reaction time/temperature.

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) may reduce side reactions like over-oxidation to ketones .

Q. How do peroxide formation risks impact long-term storage of 4-phenylcyclohexan-1-ol, and what mitigation strategies are effective?

- Methodology : Cyclohexanol derivatives form peroxides upon exposure to air, especially in light. To mitigate:

- Inhibitors : Add 0.001% hydroquinone or butylated hydroxytoluene (BHT) to suppress radical chain reactions.

- Testing : Use peroxide test strips or iodometric titration quarterly. Discard samples if peroxide concentrations exceed 100 ppm .

- Documentation : Maintain detailed logs of storage conditions and inhibitor replenishment dates .

Q. What challenges arise in reproducing synthetic protocols for 4-phenylcyclohexan-1-ol derivatives, and how can they be addressed?

- Methodology : Reproducibility issues often stem from incomplete reporting of experimental details (e.g., stirring rate, reagent purity). Solutions include:

- Standardized Protocols : Adopt guidelines from journals like Beilstein Journal of Organic Chemistry, which mandate full disclosure of reaction conditions and characterization data .

- Collaborative Validation : Share samples with independent labs for cross-validation of NMR, GC, and melting point data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.